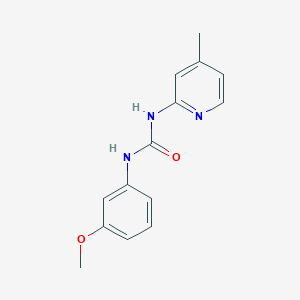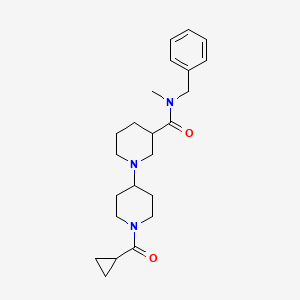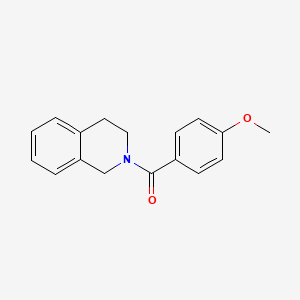
N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea (MPMU) is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have several potential applications in the field of medicine, particularly in the treatment of various diseases.
科学的研究の応用
N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been found to have several potential applications in the field of medicine. It has been investigated as a potential treatment for several diseases, including cancer, neurodegenerative diseases, and diabetes. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In neurodegenerative disease research, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell growth and survival. This compound has also been shown to inhibit the activity of several enzymes involved in glucose metabolism, including hexokinase and pyruvate kinase. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that are relevant to its potential therapeutic applications. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and inflammation, which are thought to contribute to neuronal damage in Alzheimer's disease. In diabetes research, this compound has been shown to improve glucose metabolism and insulin sensitivity, which are key factors in the development and progression of type 2 diabetes.
実験室実験の利点と制限
N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in vitro and in vivo, and its mechanism of action is relatively well understood. This makes it a useful tool for investigating the role of specific enzymes and signaling pathways in various disease states. Another advantage is that it has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that the synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps, which can be time-consuming and expensive. Another limitation is that the pharmacokinetics and pharmacodynamics of this compound are not well understood, which makes it difficult to predict its efficacy and safety in humans.
将来の方向性
There are several future directions for research on N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea. One direction is to investigate its potential as a therapeutic agent for cancer, neurodegenerative diseases, and diabetes. This will require further preclinical and clinical studies to determine its efficacy and safety in humans. Another direction is to investigate its mechanism of action in more detail, particularly its effects on specific enzymes and signaling pathways. This will require the development of new tools and techniques for studying these processes in vivo. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, which will be essential for determining its optimal dosing and administration in humans.
合成法
The synthesis of N-(3-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the reaction of 3-methoxyaniline with 4-methyl-2-pyridinecarboxylic acid to form the corresponding amide. This amide is then treated with phosgene and a tertiary amine to form this compound. The overall synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps.
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-6-7-15-13(8-10)17-14(18)16-11-4-3-5-12(9-11)19-2/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACHICYVLQGFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5498687.png)
![1-[(1,3-dimethylpyrrolidin-3-yl)methyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5498694.png)
![N-(2-(2-furyl)-1-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}vinyl)benzamide](/img/structure/B5498707.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5498714.png)
![2-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-N-ethyl-N-methylpropanamide](/img/structure/B5498718.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5498722.png)
![4-[4-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5498727.png)

![1,3-dimethyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B5498744.png)
![1'-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5498749.png)

![1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5498772.png)
![6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5498786.png)
